6-(3-Methoxyphenyl)pyrimidin-4-amine

Übersicht

Beschreibung

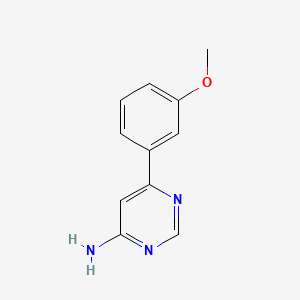

6-(3-Methoxyphenyl)pyrimidin-4-amine is a chemical compound characterized by its molecular structure, which includes a pyrimidin ring substituted with a 3-methoxyphenyl group

Wirkmechanismus

Target of Action

Similar compounds such as 2-aminopyrimidine derivatives have shown activity against organisms causing diseases like sleeping sickness and malaria .

Mode of Action

It’s worth noting that similar compounds, such as 2-aminopyrimidine derivatives, have shown to exhibit antitrypanosomal and antiplasmodial activities . These compounds interact with their targets, leading to changes that inhibit the growth and proliferation of the disease-causing organisms .

Biochemical Pathways

Related compounds have been shown to influence pathways related to inflammation and cellular signaling .

Result of Action

Similar compounds have shown to exhibit antitrypanosomal and antiplasmodial activities, indicating their potential to inhibit the growth and proliferation of disease-causing organisms .

Biochemische Analyse

Biochemical Properties

6-(3-Methoxyphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as Aurora kinase A (AURKA) . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on cellular processes. For instance, the binding of this compound to AURKA inhibits its activity, thereby affecting cell cycle progression and mitosis .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to induce apoptosis in cancer cells by inhibiting AURKA, leading to cell cycle arrest at the G2/M phase and triggering caspase-mediated apoptotic pathways . Additionally, this compound can affect the expression of genes involved in cell proliferation and survival, further highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of AURKA is a key mechanism of action, as it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation . This inhibition disrupts the normal function of AURKA, leading to alterations in cell cycle regulation and promoting apoptotic cell death in cancer cells . Furthermore, this compound may also interact with other signaling molecules, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its temporal effects. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results. Over time, the effects of this compound on cellular function can vary, with prolonged exposure potentially leading to more pronounced apoptotic effects and alterations in gene expression . Long-term studies in vitro and in vivo have demonstrated that the compound’s activity can be sustained, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying dosages leading to different outcomes. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes, such as AURKA . At higher doses, this compound can induce toxic effects, including adverse impacts on normal cellular function and potential organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation processes . These metabolic pathways can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, this compound may affect metabolic flux and alter the levels of specific metabolites, further contributing to its biochemical effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methoxyphenyl)pyrimidin-4-amine typically involves the reaction of 3-methoxyaniline with a suitable pyrimidinyl derivative under controlled conditions. One common method is the Biltz synthesis , where 3-methoxyaniline is reacted with an appropriate pyrimidinyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(3-Methoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Generation of substituted pyrimidinyl compounds.

Wissenschaftliche Forschungsanwendungen

6-(3-Methoxyphenyl)pyrimidin-4-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: Its derivatives are used in the manufacture of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

6-(3-Methoxyphenyl)nicotinonitrile

3-Methoxyphenol

Tris(3-methoxyphenyl)phosphine

Uniqueness: 6-(3-Methoxyphenyl)pyrimidin-4-amine is unique due to its specific structural features and the presence of the pyrimidin ring, which differentiates it from other methoxyphenyl derivatives

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its versatility and potential make it a valuable compound for further research and development.

Biologische Aktivität

6-(3-Methoxyphenyl)pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a pyrimidine ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets, including:

- Kinases : Similar compounds have shown to inhibit kinases involved in cell proliferation and survival pathways.

- Apoptotic Pathways : Evidence suggests that it may induce apoptosis in cancer cells, particularly through the modulation of Bcl-2 family proteins and the p53 pathway.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

-

Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

- A549 (lung adenocarcinoma)

- MCF-7 (breast cancer)

- SW-480 (colorectal cancer)

- Mechanistic Insights : The compound has been shown to induce apoptosis in a dose-dependent manner, with significant increases in early and late apoptotic cells observed at higher concentrations .

Antimicrobial Activity

Research indicates that this compound may also possess antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics in some cases .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| 6n (Quinazoline-pyrimidine hybrid) | Not specified | 5.9 (A549) | Antiproliferative |

| Compound 16 (Pyrimidine derivative) | Not specified | 0.03 (A549) | Superior anticancer activity |

| Standard agent (Cisplatin) | Not applicable | 15.37 (A549) | Reference for comparison |

This table illustrates that while related compounds may exhibit varying degrees of activity, this compound holds promise due to its favorable IC50 values.

Case Studies

- Case Study on Lung Cancer : A study involving the administration of this compound in A549 cells demonstrated a significant reduction in cell viability and induction of apoptosis, suggesting its potential as a therapeutic agent for lung cancer .

- Antimicrobial Efficacy : In another investigation, this compound was evaluated against multiple microbial strains, showing promising antibacterial activity that warrants further exploration for potential clinical applications .

Eigenschaften

IUPAC Name |

6-(3-methoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(5-9)10-6-11(12)14-7-13-10/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUABPDBZFQJDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.